molecular formula C19H23N3OS B6905370 N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide

N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide

Cat. No.: B6905370
M. Wt: 341.5 g/mol
InChI Key: FEHMGQBNCLNNSA-UHFFFAOYSA-N
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Description

N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is notable for its complex structure, which includes a thiazole ring, a benzyl group, a cyclopropyl group, and a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-18(15-8-10-22(11-9-15)17-6-7-17)21-19-20-16(13-24-19)12-14-4-2-1-3-5-14/h1-5,13,15,17H,6-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHMGQBNCLNNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)C(=O)NC3=NC(=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole derivative.

    Cyclopropyl Group Introduction: The cyclopropyl group is often introduced through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.

    Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving appropriate precursors.

    Final Coupling: The final step involves coupling the thiazole derivative with the piperidine derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and nucleophiles are often employed under basic or acidic conditions.

Major Products

    Oxidation Products: Benzyl alcohol, benzaldehyde derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted thiazole and piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring is known to facilitate binding to biological macromolecules, while the benzyl and cyclopropyl groups can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-benzyl-1,3-thiazol-2-yl)-1-cyclopropylpiperidine-4-carboxamide: shares structural similarities with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, in particular, can significantly influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

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